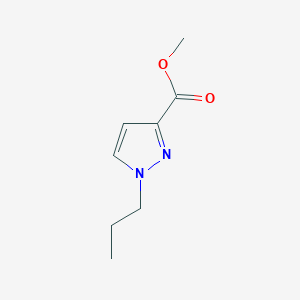
N-Caffeoyltryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Caffeoyltryptophan, also known as trans-Caffeoyl-L-tryptophan, is a compound that has garnered interest due to its potential biological activities. It is a derivative of tryptophan, an essential amino acid, and caffeic acid, a hydroxycinnamic acid. This compound is known for its inhibitory effects on sirtuins, particularly Sirt1 and Sirt2, which are proteins involved in cellular regulation and aging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Caffeoyltryptophan can be synthesized through a chemical reaction between caffeic acid and tryptophan. The synthesis involves the formation of an amide bond between the carboxyl group of caffeic acid and the amino group of tryptophan. This reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Caffeoyltryptophan undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in the caffeic acid moiety can be oxidized to quinones.
Reduction: The carbonyl group in the amide bond can be reduced to an amine.
Substitution: The hydroxyl groups in the caffeic acid moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
N-Caffeoyltryptophan has several scientific research applications:
Chemistry: It is used as a model compound to study amide bond formation and hydroxycinnamic acid derivatives.
Mécanisme D'action
N-Caffeoyltryptophan exerts its effects primarily through the inhibition of sirtuins, particularly Sirt1 and Sirt2. Sirtuins are NAD±dependent deacetylases involved in regulating cellular processes such as aging, metabolism, and stress response. By inhibiting these enzymes, this compound can modulate the acetylation status of various proteins, thereby influencing their activity and stability . For example, it increases the acetylation of lysine residues in histones and other proteins, which can affect gene expression and cellular function .
Comparaison Avec Des Composés Similaires
N-Caffeoyltryptophan is similar to other phenolic acid amides, such as:
N-p-Coumaroyltryptophan: Another derivative of tryptophan and a hydroxycinnamic acid, known for its antioxidant properties.
Feruloylquinic acids: Compounds found in coffee that have antioxidant and anti-inflammatory activities.
Uniqueness
What sets this compound apart is its potent inhibitory effect on sirtuins, particularly Sirt2, which is stronger than its effect on Sirt1. This specificity makes it a valuable compound for studying the role of sirtuins in cellular processes and for exploring potential therapeutic applications .
Propriétés
Numéro CAS |
109163-69-1 |
|---|---|
Formule moléculaire |
C20H18N2O5 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H18N2O5/c23-17-7-5-12(9-18(17)24)6-8-19(25)22-16(20(26)27)10-13-11-21-15-4-2-1-3-14(13)15/h1-9,11,16,21,23-24H,10H2,(H,22,25)(H,26,27)/b8-6+/t16-/m0/s1 |
Clé InChI |
XITPERBRJNUFSB-BVBGJJFLSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC(=C(C=C3)O)O |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)/C=C/C3=CC(=C(C=C3)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC(=C(C=C3)O)O |
Séquence |
W |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649196.png)
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649197.png)


![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)
![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)


![(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1649249.png)


![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)

